N-[1-[(2-methylphenyl)methyl]benzimidazol-2-yl]-3-pyrazol-1-ylpropanamide
Description
N-[1-[(2-methylphenyl)methyl]benzimidazol-2-yl]-3-pyrazol-1-ylpropanamide is a compound that belongs to the class of benzimidazole derivatives. Benzimidazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Properties
IUPAC Name |
N-[1-[(2-methylphenyl)methyl]benzimidazol-2-yl]-3-pyrazol-1-ylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O/c1-16-7-2-3-8-17(16)15-26-19-10-5-4-9-18(19)23-21(26)24-20(27)11-14-25-13-6-12-22-25/h2-10,12-13H,11,14-15H2,1H3,(H,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNGCSWJRTSTHLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C3=CC=CC=C3N=C2NC(=O)CCN4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[1-[(2-methylphenyl)methyl]benzimidazol-2-yl]-3-pyrazol-1-ylpropanamide typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by further derivatization . Industrial production methods often utilize similar synthetic routes but on a larger scale, ensuring the purity and yield of the final product.
Chemical Reactions Analysis
N-[1-[(2-methylphenyl)methyl]benzimidazol-2-yl]-3-pyrazol-1-ylpropanamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Scientific Research Applications
N-[1-[(2-methylphenyl)methyl]benzimidazol-2-yl]-3-pyrazol-1-ylpropanamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits significant biological activity, making it a candidate for studying various biological processes.
Medicine: Due to its pharmacological properties, it is explored for potential therapeutic applications, including antimicrobial and anticancer treatments.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-[1-[(2-methylphenyl)methyl]benzimidazol-2-yl]-3-pyrazol-1-ylpropanamide involves its interaction with specific molecular targets and pathways. The benzimidazole moiety allows it to interact with biopolymers in living systems, potentially inhibiting enzymes or interfering with cellular processes . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
N-[1-[(2-methylphenyl)methyl]benzimidazol-2-yl]-3-pyrazol-1-ylpropanamide can be compared with other benzimidazole derivatives, such as:
Albendazole: An antiparasitic agent.
Bendamustine: An anticancer drug.
Omeprazole: A proton pump inhibitor used to treat gastric acid-related conditions.
Thiabendazole: An antifungal and antiparasitic agent
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
